molecular formula C7H10F3NO4 B1376357 3-Azetidineacetic acid trifluoroacetate CAS No. 1202076-02-5

3-Azetidineacetic acid trifluoroacetate

Cat. No.: B1376357
CAS No.: 1202076-02-5
M. Wt: 229.15 g/mol
InChI Key: CSGNZLKPHTZPDM-UHFFFAOYSA-N
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Description

3-Azetidineacetic acid trifluoroacetate is a compound with the molecular formula C6H8F3NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and trifluoroacetic acid, a strong organic acid

Scientific Research Applications

3-Azetidineacetic acid trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

3-Azetidineacetic acid trifluoroacetate is classified as a combustible solid . It does not have a flash point . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

Trifluoroacetic acid, a component of 3-Azetidineacetic acid trifluoroacetate, is a known and persistent pollutant in the environment . The transition from hydrofluorocarbons (HFCs) to hydrofluoroolefins (HFOs) is beneficial from a global warming viewpoint, but the fraction of HFOs converted into trifluoroacetic acid is higher than seen for the corresponding HFCs . Therefore, future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating, and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidineacetic acid trifluoroacetate typically involves the reaction of azetidine with trifluoroacetic acid. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with trifluoroacetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azetidineacetic acid trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce azetidine amines.

Mechanism of Action

The mechanism of action of 3-Azetidineacetic acid trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetate group can enhance the compound’s binding affinity and stability, while the azetidine ring can interact with specific active sites. These interactions can modulate biochemical pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Azetidineacetic acid trifluoroacetate include:

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable in specialized applications.

Properties

IUPAC Name

2-(azetidin-3-yl)acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGNZLKPHTZPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202076-02-5
Record name 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (0.308 g, 1.43 mmol) was dissolved in 5 mL dichloromethane and was stirred at room temperature. Trifluoroacetic acid (1.47 mL) was added dropwise to the reaction mixture at 0° C. The reaction mixture was allowed to stir at room temperature for 2 h. Trifluoroacetic acid was removed in vacuo to give 2-(azetidin-3-yl)acetic acid trifluoroacetic acid salt. 1H-NMR (400 MHz, CDCl3) δ ppm 4.18-4.13 (m, 2H), 3.93-3.88 (m, 2H), 3.25-3.19 (m, 1H), 2.71 (d, 2H, J=7.6 Hz).
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step Two

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